dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.
Mechanism of Action
Target of Action
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, also known as Dimethyl 1-benzyltriazole-4,5-dicarboxylate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in enhanced nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby affecting the functioning of this pathway .
Result of Action
The inhibition of AChE by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance nerve signal transmission by increasing the concentration of acetylcholine . Additionally, some derivatives of this compound have shown cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .
Molecular Mechanism
1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Temporal Effects in Laboratory Settings
1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .
Dosage Effects in Animal Models
1,2,3-triazoles and their derivatives exhibit numerous biological activities and hold immense potential to significantly advance medicinal chemistry .
Metabolic Pathways
1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Transport and Distribution
1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .
Subcellular Localization
1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring with high regioselectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cycloaddition reactions using automated reactors. The use of copper(I) catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- Dimethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate
- 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
Uniqueness
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its dual ester functional groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the development of derivatives with tailored properties .
Properties
IUPAC Name |
dimethyl 1-benzyltriazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJUFPCCWACER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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